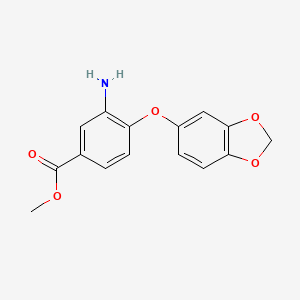

Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate

Descripción

Propiedades

IUPAC Name |

methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-18-15(17)9-2-4-12(11(16)6-9)21-10-3-5-13-14(7-10)20-8-19-13/h2-7H,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDKIWQQWSILBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate, also known by its CAS number 1281255-16-0, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C15H13NO5

- Molar Mass : 287.27 g/mol

- Structural Formula : The compound features a benzodioxole moiety linked to an amino group and a benzoate structure, contributing to its biological activity.

This compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : This compound has been studied for its ability to inhibit specific phospholipases, which are critical in various cellular processes. In particular, it has shown potential in modulating lysosomal phospholipase A2 (PLA2G15) activity, which is linked to drug-induced phospholipidosis .

- Anti-inflammatory Properties : The compound's structural features suggest it may influence inflammatory pathways. In related studies, compounds with similar structures have demonstrated the ability to inhibit cyclooxygenases (COX), which are involved in prostaglandin synthesis and inflammation management .

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound through various assays:

- In Vitro Assays : The compound was tested against several cell lines to assess its cytotoxicity and potential therapeutic effects. Results indicated that it could induce apoptosis in certain cancer cell lines while exhibiting low toxicity in normal cells .

- Animal Models : In vivo studies have shown that this compound can reduce inflammation and pain in models of arthritis, demonstrating significant efficacy compared to control groups .

Comparative Data

| Study Type | Effect Observed | Reference |

|---|---|---|

| In Vitro | Inhibition of PLA2G15 | |

| In Vivo | Reduction of edema in arthritis models | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats with induced arthritis, this compound was administered at varying doses. The results showed a dose-dependent reduction in joint swelling and pain behavior, indicating its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effects on breast cancer cell lines. Treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The ester group can be reduced to alcohols.

- Substitution Reactions : The amino group can participate in nucleophilic substitutions.

These reactions are crucial for developing new compounds with desired properties.

Biology

In biological research, this compound is being investigated for its potential antimicrobial and anticancer properties . Preliminary studies suggest that it may exhibit significant activity against certain pathogens and cancer cell lines. For example:

- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound inhibit the growth of bacteria such as Staphylococcus aureus.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells through specific molecular pathways.

Medicine

The potential use of this compound in drug development is particularly noteworthy. Its ability to interact with specific molecular targets suggests applications in designing pharmaceuticals with enhanced efficacy and reduced side effects.

- Drug Design : The compound's structural features make it a candidate for developing drugs targeting neurological disorders or certain types of cancer.

Industry Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used as a building block for various chemical syntheses.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated that concentrations above 50 µg/mL significantly inhibited bacterial growth, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

Another study focused on the anticancer effects of this compound on human breast cancer cell lines. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent in oncology.

Comparación Con Compuestos Similares

Substituted Benzoate Esters with Amino Groups

- Methyl 3-aminobenzoate (CAS: 4518-10-9): Lacks the benzodioxolyloxy group but shares the methyl ester and 3-amino substituent. This simpler analogue is often used as a precursor in pharmaceuticals and agrochemicals .

- Methyl 4-aminobenzoate (CAS: 619-45-4): Features an amino group at the 4-position instead of the 3-position, altering hydrogen-bonding patterns and solubility .

Benzoate Esters with Benzodioxolyl or Aryloxy Substituents

Theoretical and Experimental Properties

Table 1: Key Properties of Selected Benzoate Derivatives

Table 2: Hydrogen-Bonding Analysis

Research Findings and Limitations

- Computational Studies : Theoretical analyses (e.g., B3LYP/6-311G(d,p)) on similar triazolone derivatives highlight the role of substituent electronegativity in modulating frontier molecular orbitals, suggesting analogous electronic effects in the target compound .

- Limitations: Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) and biological activity are sparse.

Métodos De Preparación

Preparation of 3-nitro-4-chlorobenzoyl aniline intermediate

- React 3-nitro-4-chlorobenzoic acid with aniline in chlorobenzene solvent.

- Add thionyl chloride dropwise while heating to 70-100 °C.

- After reaction completion, quench with water and distill off chlorobenzene.

- Filter and dry to obtain 3-nitro-4-chlorobenzoyl aniline with ~98.5% purity and ~97% yield.

- Melting point: 128-130 °C.

Etherification to introduce benzodioxolyl group (analogous to methoxy substitution)

- Substitute the chlorine at the 4-position with 1,3-benzodioxol-5-ol under alkaline reflux conditions.

- Use methyl alcohol as solvent with potassium hydroxide as base.

- Reflux for 8 hours to achieve nucleophilic aromatic substitution forming 3-nitro-4-(1,3-benzodioxol-5-yloxy)benzoyl aniline.

- Isolate the product by filtration and drying.

- Expected purity >99%, yield approximately 90-95%.

Reduction of nitro group to amino group

- Employ catalytic hydrogenation or chemical reduction using hydrazine hydrate in the presence of a catalyst such as alkali ferric oxide under controlled temperature (55-60 °C).

- Stir under reflux for 3 hours.

- Filter to remove catalyst and concentrate the reaction mixture.

- Cool and filter to obtain the 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoyl aniline.

- Purity ~99.5%, yield ~94-95%.

- Melting point expected around 152-154 °C.

Analytical and Reaction Conditions Data Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Formation of benzoyl aniline | 3-nitro-4-chlorobenzoic acid, aniline, SOCl2 | 70-100 | 2 | 97 | 98.5 | Chlorobenzene solvent |

| 2 | Etherification (nucleophilic substitution) | 1,3-benzodioxol-5-ol, KOH, MeOH | Reflux (~65-80) | 8 | 90-95 | >99 | Alkaline reflux, substitution |

| 3 | Nitro reduction | Hydrazine hydrate, alkali ferric oxide catalyst | 55-60 | 3 | 94-95 | 99.5 | Catalytic chemical reduction |

| 4 | Esterification (if needed) | Methanol, acid/base catalyst | 25-70 | 1-4 | Variable | High | Purification by recrystallization |

Research Findings and Notes

- The nucleophilic aromatic substitution at the 4-position is facilitated by the electron-withdrawing nitro group at the 3-position, enhancing reactivity toward phenolic nucleophiles like 1,3-benzodioxol-5-ol.

- Reduction of the nitro group is best performed under mild catalytic conditions to avoid side reactions and maintain the integrity of the benzodioxolyl ether.

- The overall synthetic route offers high yields and purities suitable for pharmaceutical intermediate production.

- Alternative methods such as direct coupling via SuFEx click chemistry have been explored in related aromatic systems but are less documented for this specific compound.

Q & A

Q. What are the common synthetic routes for Methyl 3-amino-4-(1,3-benzodioxol-5-yloxy)benzoate, and what reaction conditions are typically employed?

- Methodological Answer : Synthesis often involves multi-step organic reactions, including:

- Condensation reactions : Coupling benzodioxol-5-yloxy derivatives with substituted benzoates using catalysts like triethylamine or palladium complexes. For example, triazine intermediates (e.g., 2,4,6-trichlorotriazine) are used to link aromatic moieties under controlled temperatures (45–60°C) .

- Protection/deprotection strategies : Amino groups may be protected with tert-butyloxycarbonyl (Boc) groups during synthesis to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOH eluents) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Triazine coupling | 2,4,6-Trichlorotriazine, 4-methoxyphenol, 45°C | 85% | |

| Amide formation | Boc-protected amine, DCC/DMAP, RT | 90% | |

| Final deprotection | TFA in DCM, 0°C to RT | Quant. |

Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm substitution patterns and aromatic proton environments. For example, benzodioxol protons appear as distinct singlets (δ 5.9–6.1 ppm) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C-O-C benzodioxol), and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- Elemental analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste. In case of ingestion, rinse mouth with water and seek medical attention .

Advanced Research Questions

Q. How can crystallographic software such as SHELXL refine the crystal structure of this compound?

- Methodological Answer :

- Data collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, 100 K) to obtain intensity data.

- Structure solution : SHELXD or SHELXS generates initial phase models via direct methods .

- Refinement : SHELXL refines atomic coordinates, displacement parameters, and occupancy factors. Key steps:

- Apply restraints for disordered benzodioxol or ester groups.

- Validate using R-factor convergence (<5%) and Fourier difference maps .

- Visualization : ORTEP-3 () or WinGX () generates thermal ellipsoid plots to assess model accuracy.

Table 2 : Crystallographic Software and Applications

| Software | Function | Reference |

|---|---|---|

| SHELXL | Refinement of atomic parameters | |

| ORTEP-3 | Visualization of thermal motion | |

| PLATON | Validation of symmetry and hydrogen bonding |

Q. How to resolve contradictions between spectroscopic data and crystallographic findings?

- Methodological Answer :

- Cross-validation : Compare NMR-derived torsional angles with crystallographic dihedral angles. Discrepancies may indicate dynamic disorder in solution vs. static disorder in crystals .

- High-resolution data : Collect neutron diffraction or low-temperature (<100 K) X-ray data to resolve ambiguous electron density regions .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts for comparison with experimental data .

Designing SAR studies for pharmacological potential of derivatives

- Methodological Answer :

- Structural modifications : Synthesize analogs with variations in:

- Benzodioxol substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate bioavailability.

- Ester groups : Replace methyl with ethyl/propyl to study lipophilicity-activity relationships .

- Bioassays : Test derivatives for activity against serotonin reuptake (inspired by paroxetine analogs in ) or antimicrobial targets (e.g., thiazole-triazole hybrids in ).

- Data analysis : Use multivariate regression to correlate substituent parameters (Hammett σ, π) with IC₅₀ values.

Table 3 : Example SAR Modifications and Assays

| Derivative | Modification | Assay Type | Reference |

|---|---|---|---|

| Fluorophenyl analog | 4-F substitution | Serotonin uptake inhibition | |

| Thiazole-triazole hybrid | Heterocyclic appendage | Antifungal activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.